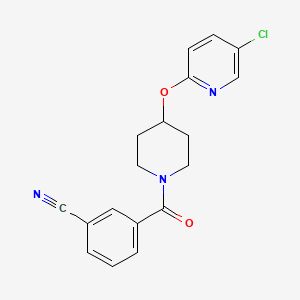

3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

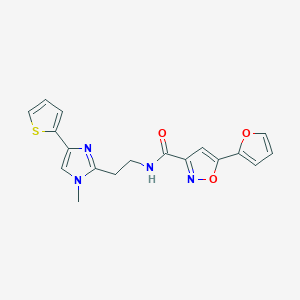

The compound “3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many biologically active compounds . The molecule also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound . The presence of these rings suggests that this compound could have potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. While the exact synthesis process for this specific compound is not available in the search results, similar compounds have been synthesized using various methods . These methods often involve the construction of the piperidine and pyridine rings from different cyclic or acyclic precursors, or the functionalization of preformed piperidine rings .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. The piperidine and pyridine rings in the molecule can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of the piperidine and pyridine rings, the types and positions of the functional groups, and the overall three-dimensional structure of the molecule would all influence its properties .Scientific Research Applications

Synthetic Applications

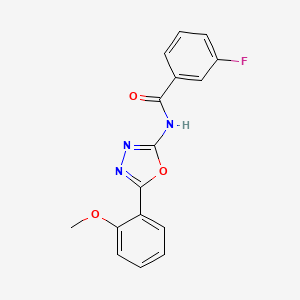

1,3-Dipolar Cycloaddition Reactions : The carbon–nitrogen triple bond in aryl thiocyanates and selenocyanates undergoes 1,3-dipolar cycloadditions with nitrile oxides, sulfides, and imides, leading to the synthesis of various heterocyclic compounds. These reactions demonstrate the versatility of nitrile-based compounds in synthesizing oxadiazoles, thiadiazoles, and triazoles, showcasing their potential in developing novel chemical entities (Greig et al., 1987).

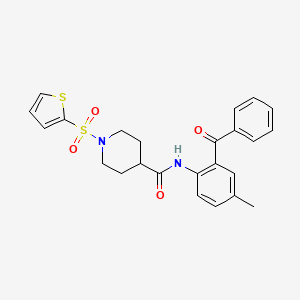

One-Pot Synthesis of Aminopyrimidinones : A three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate or chloride in the presence of piperidine leads to the synthesis of pyrimidinone derivatives. These reactions not only highlight the chemical flexibility of piperidine-based compounds but also their role in facilitating the synthesis of complex molecules, which could have implications in drug discovery and development (Bararjanian et al., 2010).

Crystal Structure and Bioactivity

Crystal Structure Analysis : The crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was determined, showcasing the nonplanar nature of the molecule and its conformational features. Such studies are crucial for understanding the 3D arrangement of atoms in molecules, which is essential for drug design and material science applications (Si-jia, 2011).

Electrochemistry and Spectroelectrochemistry : Research on the electrochemical and spectroelectrochemical properties of compounds with varying substituents, including those similar in structure or functional groups to "3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile", can shed light on their electronic properties and reactions. These studies are foundational for applications in materials science, including the development of electronic devices and sensors (Shen et al., 2006).

properties

IUPAC Name |

3-[4-(5-chloropyridin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c19-15-4-5-17(21-12-15)24-16-6-8-22(9-7-16)18(23)14-3-1-2-13(10-14)11-20/h1-5,10,12,16H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKHEEOLHDFHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((5-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2989755.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2989757.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)propanamide](/img/structure/B2989759.png)

![4-(2-chlorobenzyl)-1-{3-[4-(2-furoyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2989761.png)

![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-enamide](/img/structure/B2989762.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2989763.png)

![Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B2989766.png)

![2-[(4-fluorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2989773.png)